GlycoursodeoxycholicAcidSodiumSalt
Description
Hepatic Synthesis of Ursodeoxycholic Acid Precursors
Ursodeoxycholic acid (UDCA), the direct precursor to Glycoursodeoxycholic Acid, is a secondary bile acid. In humans, its synthesis is primarily a result of the metabolic activity of the gut microbiota. The primary bile acid, chenodeoxycholic acid (CDCA), which is synthesized in the liver from cholesterol, undergoes epimerization at the 7-position by bacterial enzymes in the colon to form UDCA. nih.govportlandpress.com This newly formed UDCA can then be absorbed from the intestine and transported to the liver, where it enters the next phase of its metabolic journey.
Enzymatic Glycine (B1666218) Conjugation: Bile Acid CoA: Amino Acid N-Acyltransferase Activity
In the liver, UDCA is conjugated with the amino acid glycine to form Glycoursodeoxycholic Acid (GUDCA). nih.govresearchgate.net This critical step is catalyzed by the enzyme Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT). biorxiv.orgwikipedia.org The conjugation process involves the activation of the bile acid to a Coenzyme A (CoA) thioester, followed by the transfer of the bile acid to glycine. This enzymatic reaction significantly increases the water solubility of the bile acid, which is crucial for its function in bile. uab.edu While BAAT can also conjugate bile acids with taurine (B1682933), the glycine conjugate is a prominent form, particularly in humans. nih.gov
Table 1: Key Enzymes in Glycoursodeoxycholic Acid Biosynthesis
| Enzyme | Function | Location |
|---|---|---|
| Bacterial 7α-hydroxysteroid dehydrogenases | Epimerization of chenodeoxycholic acid to ursodeoxycholic acid | Gut Microbiota |
| Bile Acid-CoA: Amino Acid N-Acyltransferase (BAAT) | Conjugation of ursodeoxycholic acid with glycine | Liver (Hepatocytes) |
Enterohepatic Recirculation Dynamics and Transport Mechanisms
Glycoursodeoxycholic acid, once synthesized in the liver, enters the enterohepatic circulation, a continuous recycling process between the liver and the intestine. This circulation is mediated by a series of specialized transport proteins located on the membranes of liver cells (hepatocytes) and intestinal cells (enterocytes).
After being reabsorbed from the intestine and returning to the liver via the portal vein, GUDCA is efficiently taken up from the blood into the hepatocytes. This process is primarily mediated by the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs). nih.govnih.gov Studies have demonstrated that OATP1B1 and OATP1B3 are significant transporters for the hepatic uptake of conjugated bile acids, including GUDCA. nih.govresearchgate.net
Following its uptake into hepatocytes, GUDCA is secreted into the bile canaliculus, the starting point of the biliary tree. This excretion against a steep concentration gradient is an energy-dependent process driven by ATP-binding cassette (ABC) transporters. The Bile Salt Export Pump (BSEP) is a major transporter responsible for the secretion of monovalent conjugated bile acids like GUDCA into the bile. nih.govsolvobiotech.com Additionally, the Multidrug Resistance-Associated Protein 2 (MRP2) has been shown to transport GUDCA, contributing to its biliary excretion. nih.govsolvobiotech.comwikipedia.orgnih.gov
Once in the small intestine, GUDCA aids in the digestion and absorption of fats. A significant portion of GUDCA is then reabsorbed to continue the enterohepatic circulation. In the terminal ileum, the Apical Sodium-dependent Bile Salt Transporter (ASBT) is the primary transporter responsible for the active uptake of conjugated bile acids from the intestinal lumen into the enterocytes. nih.gov After uptake, the Ileal Bile Acid-Binding Protein (IBABP) is thought to chaperone the bile acids across the cell. Subsequently, GUDCA is exported from the enterocyte into the portal circulation via the heteromeric Organic Solute Transporter alpha and beta (OSTα/OSTβ) located on the basolateral membrane. nih.gov
Table 2: Key Transporters in the Enterohepatic Circulation of Glycoursodeoxycholic Acid
| Transporter | Location | Function |
|---|---|---|
| NTCP (Na+-taurocholate cotransporting polypeptide) | Hepatocyte (Basolateral Membrane) | Hepatic Uptake from Blood |
| OATPs (Organic Anion Transporting Polypeptides) | Hepatocyte (Basolateral Membrane) | Hepatic Uptake from Blood |
| BSEP (Bile Salt Export Pump) | Hepatocyte (Canalicular Membrane) | Biliary Excretion |
| MRP2 (Multidrug Resistance-Associated Protein 2) | Hepatocyte (Canalicular Membrane) | Biliary Excretion |
| ASBT (Apical Sodium-dependent Bile Salt Transporter) | Enterocyte (Apical Membrane) | Intestinal Reabsorption |
| OSTα/β (Organic Solute Transporter alpha/beta) | Enterocyte (Basolateral Membrane) | Export from Enterocyte to Blood |
| IBABP (Ileal Bile Acid-Binding Protein) | Enterocyte (Cytosol) | Intracellular Transport |
Role of Gut Microbiota in Glycoursodeoxycholic Acid Metabolism and Interconversion
The gut microbiota plays a pivotal role in the metabolism of GUDCA. nih.govresearchgate.netresearchgate.net A key transformation is the deconjugation of GUDCA back to its unconjugated form, UDCA, and glycine. This reaction is catalyzed by bile salt hydrolases (BSHs), enzymes produced by a wide range of gut bacteria, including species of Bacteroides, Lactobacillus, and Clostridium. nih.govresearchgate.netrepec.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H48O10 |
|---|---|
Molecular Weight |
568.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3S,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-22(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-16-13-21(32)20-12-15(31)8-10-30(20,3)19(16)9-11-29(17,18)2/h14-21,23-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16+,17-,18+,19+,20+,21+,23+,24+,25-,26+,28-,29-,30-/m1/s1 |
InChI Key |
GSKDKHGYQRRKMF-BWRGTFIUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]([C@H]5[C@@]4(CC[C@@H](C5)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3CC(C5C4(CCC(C5)O)C)O)C |
Origin of Product |
United States |
Systematic Nomenclature and Structural Relationships Within the Bile Acid Conjugate Family
Classification of Glycoursodeoxycholic Acid Sodium Salt as a Glycine-Conjugated Bile Acid
Glycoursodeoxycholic acid is classified as a glycine-conjugated secondary bile acid. nih.govhmdb.cafoodb.ca Bile acids are broadly categorized as primary or secondary. Primary bile acids are synthesized in the liver from cholesterol, while secondary bile acids are formed in the colon through the metabolic action of intestinal bacteria. wikipedia.org
The parent compound of glycoursodeoxycholic acid is ursodeoxycholic acid (UDCA), which is a secondary bile acid. nih.gov In the liver, both primary and secondary bile acids can be conjugated (joined) with an amino acid, most commonly glycine (B1666218) or taurine (B1682933), at the C-24 carboxylic acid on the steroid side chain. hmdb.caresearchgate.net Glycoursodeoxycholic acid is the result of the conjugation of ursodeoxycholic acid with the amino acid glycine. nih.govebi.ac.uk This conjugation process is a key step in bile acid metabolism, and nearly all bile acids found in the bile duct exist in a conjugated form. hmdb.ca
Structural Isomers and Stereochemical Features Relevant to Biological Recognition
The biological activity of bile acids is intrinsically linked to their three-dimensional structure, particularly the specific arrangement of their constituent atoms (stereochemistry). Glycoursodeoxycholic acid possesses several stereogenic centers, which are carbon atoms bonded to four different groups, resulting in a chiral molecule. sydney.edu.au
A critical stereochemical feature of glycoursodeoxycholic acid, inherited from its parent UDCA, is the orientation of the hydroxyl group at the C-7 position of the steroid nucleus. In glycoursodeoxycholic acid, this hydroxyl group is in the beta (β) configuration, meaning it projects upwards from the plane of the steroid ring. nih.gov This is in contrast to its structural isomer, glycochenodeoxycholic acid (GCDCA), where the C-7 hydroxyl group is in the alpha (α) configuration, projecting downwards. wikipedia.orgwikipedia.org
Comparative Structural Analysis with Parent Ursodeoxycholic Acid and Other Conjugates
Understanding the structure of Glycoursodeoxycholic acid is enhanced by comparing it with its parent acid and other related bile acid conjugates.
Comparison with Ursodeoxycholic Acid (UDCA): The primary structural difference between Glycoursodeoxycholic acid and its parent, UDCA, is the presence of the glycine conjugate. nih.govebi.ac.uk UDCA has a carboxylic acid group at the end of its side chain. In Glycoursodeoxycholic acid, this carboxylic acid is linked via an amide bond to the amino group of glycine. hmdb.ca This conjugation significantly alters the molecule's physicochemical properties. The addition of the glycine moiety lowers the pKa of the molecule, making it more water-soluble and ensuring it remains ionized (as a salt) at the pH levels found in the small intestine. wikipedia.org
Comparison with Other Bile Acid Conjugates:
Tauroursodeoxycholic acid (TUDCA): TUDCA is another key conjugate of UDCA. Structurally, it is very similar to Glycoursodeoxycholic acid, but instead of glycine, it is conjugated with taurine. mdpi.comresearchgate.net The sulfonic acid group of taurine makes TUDCA even more water-soluble than its glycine counterpart.
Glycochenodeoxycholic acid (GCDCA): As mentioned, GCDCA is a stereoisomer of Glycoursodeoxycholic acid. researchgate.net Both are glycine conjugates, but the parent acid of GCDCA is chenodeoxycholic acid (CDCA). The key structural difference lies in the stereochemistry at the C-7 position: Glycoursodeoxycholic acid has a 7β-hydroxyl group, while GCDCA has a 7α-hydroxyl group. wikipedia.orgwikipedia.org This difference in stereoisomerism leads to distinct biological activities.
| Compound | Parent Acid | Conjugating Moiety | Key Stereochemical Feature |
|---|---|---|---|
| Glycoursodeoxycholic Acid | Ursodeoxycholic Acid | Glycine | 7β-hydroxyl group |
| Ursodeoxycholic Acid | - | None (unconjugated) | 7β-hydroxyl group |
| Tauroursodeoxycholic Acid | Ursodeoxycholic Acid | Taurine | 7β-hydroxyl group |
| Glycochenodeoxycholic Acid | Chenodeoxycholic Acid | Glycine | 7α-hydroxyl group |
| Chenodeoxycholic Acid | - | None (unconjugated) | 7α-hydroxyl group |
Biosynthesis, Metabolic Pathways, and Enterohepatic Circulation of Glycoursodeoxycholic Acid Sodium Salt
Excretion Pathways and Biochemical Fate
The biochemical fate of Glycoursodeoxycholic Acid (GUDCA) and other bile acids is intrinsically linked to the efficiency of the enterohepatic circulation. While the vast majority of the bile acid pool is conserved through reabsorption, a small but significant fraction is eliminated from the body, a process crucial for maintaining homeostasis. The primary routes of excretion are fecal and, to a lesser extent, urinary pathways. The ultimate fate of a GUDCA molecule involves either recirculation or elimination, a balance that is subject to physiological and pathological modulation.
Fecal Excretion: The Primary Route
Fecal excretion is the predominant pathway for the elimination of bile acids that are not reabsorbed during their transit through the intestine. nih.gov After escaping active transport in the ileum, these bile acids enter the colon, where they are subjected to extensive metabolism by the resident gut microbiota. nih.govnih.gov For Glycoursodeoxycholic Acid, a glycine-conjugated secondary bile acid, this microbial action is a key determinant of its ultimate fate. hmdb.catargetmol.com Intestinal bacteria, such as species from the Bacteroides genus, possess bile salt hydrolase (BSH) enzymes that deconjugate GUDCA, cleaving the amide bond to release glycine (B1666218) and the unconjugated secondary bile acid, Ursodeoxycholic Acid (UDCA). nih.govtandfonline.com
This deconjugation is a critical step, as unconjugated bile acids are generally less efficiently absorbed than their conjugated counterparts. abdominalkey.com Following deconjugation, the resulting UDCA can be further modified by bacterial enzymes, such as 7α/β-hydroxysteroid dehydrogenases, leading to the formation of other secondary bile acids like lithocholic acid (LCA). nih.govtandfonline.com These microbially-modified, unconjugated bile acids constitute the bulk of the bile acids found in feces. Research in animal models has shown that oral administration of GUDCA can significantly promote the fecal excretion of cholesterol, highlighting a key physiological role associated with its excretion pathway. ahajournals.org
Urinary Excretion: A Minor but Compensatory Pathway
Under normal physiological conditions, the urinary excretion of bile acids is minimal, accounting for a very small fraction of the total daily elimination. nih.gov The kidneys can filter and excrete bile acids that reach the systemic circulation, but this pathway is generally insignificant due to the liver's high efficiency in extracting bile acids from the portal blood. youtube.com
However, the role of urinary excretion can become substantially more important in certain pathological states, particularly during cholestasis, where biliary excretion from the liver is impaired. nih.govnih.gov In such conditions, bile acids accumulate in the bloodstream. The kidneys then serve as a crucial alternative excretory route to mitigate the toxic effects of high systemic bile acid concentrations. Studies have demonstrated a significant shift from fecal to urinary excretion of bile acids in response to drug-induced cholestasis. nih.govacs.org In these scenarios, the proportion of total bile acids excreted in urine can increase dramatically, compensating for the reduced fecal output. nih.govacs.org This compensatory mechanism primarily involves the excretion of primary bile acids. nih.govacs.org
The biochemical fate of Glycoursodeoxycholic Acid Sodium Salt is thus a dynamic process. While most of the compound is efficiently reabsorbed and participates in multiple cycles of the enterohepatic circulation, the small, unabsorbed fraction is chemically altered by the gut microbiome and predominantly eliminated via the feces. Urinary excretion represents a secondary, adaptive pathway that gains prominence when the primary hepatobiliary route is compromised.
Data Tables
Table 1: Relative Contribution of Bile Acid Excretion Pathways in Normal vs. Cholestatic Conditions
This table illustrates the shift in bile acid excretion from the fecal to the urinary route under cholestatic conditions, based on data from a study in beagle dogs.
| Condition | Daily Fecal Excretion (% of Total) | Daily Urinary Excretion (% of Total) |
| Baseline (Normal) | 97.2% | 2.8% |
| Cholestasis Day 5 | 42.1% | 57.9% |
| Cholestasis Day 9 | 22.4% | 77.6% |
| Data derived from studies on rifampicin-induced cholestasis. nih.govacs.org |
Table 2: Composition of Excreted Bile Acids (Primary vs. Secondary)
This table shows the change in the proportion of primary and secondary bile acids within both fecal and urinary excretion pathways during cholestasis.
| Excretion Route | Bile Acid Type | Baseline (% of Route Total) | Cholestasis Day 9 (% of Route Total) |
| Fecal | Primary BAs | 55.5% | 77.1% |
| Secondary BAs | 43.3% | 22.4% | |
| Urinary | Primary BAs | 68.2% | 93.7% |
| Secondary BAs | 27.8% | 5.1% | |
| Data derived from studies on rifampicin-induced cholestasis. nih.govacs.org |
Advanced Analytical Methodologies for Glycoursodeoxycholic Acid Sodium Salt Quantification and Characterization in Research
High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS/MS)
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the analysis of bile acids, including GUDCA. This powerful combination leverages the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, making it ideal for analyzing complex biological samples. nih.govresearchgate.net
LC-MS/MS is a widely adopted technique for the quantitative analysis of GUDCA in various biological fluids like plasma, serum, and fecal samples. researchgate.netnih.govnssresearchjournal.com This method offers high sensitivity and specificity, allowing for the detection of GUDCA even at low concentrations. researchgate.netjocpr.com The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode enhances the selectivity by monitoring specific precursor-to-product ion transitions for GUDCA. mac-mod.comnih.gov For instance, a common transition monitored for GUDCA is m/z 448.2 > 74.1 in negative ion mode. mac-mod.com
Method validation for LC-MS/MS assays is critical and typically includes the assessment of linearity, accuracy, precision, selectivity, and stability. nssresearchjournal.comresearchgate.net A validated method for GUDCA in human plasma demonstrated linearity over a concentration range of 90 to 15000 ng/mL, with high extraction recoveries of over 85%. nssresearchjournal.com The use of deuterium-labeled internal standards, such as GUDCA-d4, is a common practice to ensure accurate quantification by correcting for matrix effects and variations during sample preparation. nssresearchjournal.com
| Parameter | Condition |
| Chromatographic Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile, Methanol (B129727), and Ammonium Formate Buffer |
| Flow Rate | 0.4 - 0.6 mL/min |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Mass Spectrometer | Triple Quadrupole |
| MRM Transition | m/z 448.2 > 74.1 |
| Internal Standard | GUDCA-d4 |
The integration of ultra-high performance liquid chromatography (UHPLC) with trapped ion mobility spectrometry (TIMS) and high-resolution mass spectrometry (HRMS) offers an even greater level of separation and identification confidence for bile acids. lcms.cz This advanced technique separates ions not only based on their retention time and mass-to-charge ratio but also on their size, shape, and charge through ion mobility. lcms.czclemson.edu This additional dimension of separation is particularly valuable for distinguishing between isomeric and isobaric bile acids, which can be challenging with conventional LC-MS/MS. lcms.czclemson.edu
A developed UHPLC-TIMS-HRMS method successfully annotated 32 bile acids, including GUDCA, in complex biological matrices like fecal and serum samples. lcms.cz The inclusion of collision cross-section (CCS) values as an annotation criterion significantly increases the confidence in compound identification. lcms.cz The reproducibility of this method is high, with observed deviations in CCS values below 0.3% across different days. lcms.cz
The Waters UPLC/Synapt G2-Si Quadrupole Time-of-Flight (QTOF) Mass Spectrometer is another powerful platform for the characterization of bile acids. waters.comumn.eduuochb.cz This system combines UPLC with QTOF-MS, providing high-resolution and accurate mass measurements, which are crucial for the confident identification of compounds. waters.comuwaterloo.ca The Synapt G2-Si can also be equipped with ion mobility spectrometry, further enhancing its capability to separate complex mixtures and characterize the three-dimensional structure of ions. uwaterloo.caanu.edu.au This is particularly useful for differentiating between closely related bile acid isomers. anu.edu.au The high sensitivity and mass accuracy (typically <1 ppm) of the Synapt G2-Si make it a valuable tool for both quantitative and qualitative studies of GUDCA. waters.comanu.edu.au
Isotope-Labeling Strategies for Metabolic Tracing and Pathway Elucidation
Isotope labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. creative-proteomics.comnih.gov By introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a precursor molecule, researchers can follow its transformation through various metabolic pathways. researchgate.netnih.gov In the context of GUDCA, isotope-labeled ursodeoxycholic acid could be administered to an organism, and the appearance of the label in GUDCA and other downstream metabolites would be monitored over time using mass spectrometry. nih.gov This approach provides invaluable insights into the dynamics of bile acid metabolism, including the rates of synthesis, conjugation, and excretion. nih.govyoutube.com
For example, culturing cells or feeding animals with isotopically labeled precursors allows for the incorporation of these isotopes into newly synthesized molecules. researchgate.net Subsequent analysis by MS can then differentiate between the pre-existing (unlabeled) and newly synthesized (labeled) pools of GUDCA, enabling the quantification of metabolic flux. youtube.com
Spectroscopic Techniques for Structural Elucidation and Conformational Studies in Solution
While mass spectrometry is excellent for identification and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the detailed structural elucidation of molecules like GUDCA. researchgate.netresearchgate.netslideshare.net One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the unambiguous determination of its structure and stereochemistry. mdpi.comnih.gov
Infrared (IR) spectroscopy can also be employed to identify the presence of specific functional groups within the GUDCA molecule, such as hydroxyl (-OH), carbonyl (C=O), and amide (N-H) groups, by observing their characteristic vibrational frequencies. mdpi.com These spectroscopic methods, often used in conjunction, provide a comprehensive picture of the molecular structure and can also be used to study the conformational dynamics of GUDCA in solution. researchgate.netmdpi.com
Bioanalytical Method Validation for Reproducible Research Applications
The reliability and reproducibility of research findings heavily depend on the thorough validation of the bioanalytical methods used. nih.govuci.edu Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the parameters that need to be assessed during method validation. fda.govyoutube.com For GUDCA quantification assays, this includes demonstrating the method's accuracy, precision, selectivity, sensitivity, reproducibility, and stability. nih.govnih.gov
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification). |
| Precision | The degree of agreement among individual test results. | Coefficient of Variation (CV) should not exceed 15% (20% at the LLOQ). |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | The ability of the method to produce test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio typically ≥ 5, with acceptable accuracy and precision. |
Full validation is required for new methods, while partial validation may be sufficient for minor modifications to an existing validated method. nih.gov Cross-validation is necessary when data are obtained from different laboratories or using different analytical methods. nih.gov Adherence to these validation principles ensures the integrity and comparability of data generated in GUDCA research.
Molecular and Cellular Mechanisms of Action of Glycoursodeoxycholic Acid Sodium Salt
Receptor-Mediated Signaling Pathways
GUDCA modulates cellular function by engaging with several key receptors involved in bile acid, lipid, and glucose metabolism. These interactions trigger downstream signaling cascades that regulate gene expression and metabolic pathways.
Glycoursodeoxycholic acid is recognized as an antagonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in regulating bile acid homeostasis. nih.govnih.gov Unlike potent FXR agonists such as chenodeoxycholic acid (CDCA), GUDCA and its parent compound UDCA exhibit antagonistic properties. nih.govdoc.gov
The antagonism of FXR by GUDCA has significant metabolic consequences. Normally, FXR activation in the intestine and liver initiates a negative feedback loop to suppress bile acid synthesis. It does this by inducing the expression of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine. nih.govnih.gov Both SHP and FGF19 act to repress the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the primary bile acid synthesis pathway. nih.govyoutube.com
By antagonizing FXR, GUDCA treatment can inhibit this feedback mechanism. nih.gov This leads to a reduction in circulating FGF19, which in turn induces CYP7A1 activity and stimulates the conversion of cholesterol into new bile acids. nih.govdoc.gov This effect has been observed in studies where UDCA administration in obese patients led to elevated markers of bile acid synthesis. nih.gov Supplementation with GUDCA has been shown to inhibit the intestinal FXR axis, which can reduce blood ceramide levels. nih.gov
| Receptor | GUDCA's Effect | Downstream Pathway | Key Outcomes |
| Farnesoid X Receptor (FXR) | Antagonism nih.govnih.gov | ↓ FGF19 Signaling nih.gov ↓ SHP Induction nih.gov | ↑ CYP7A1 Expression nih.gov ↑ Bile Acid Synthesis doc.gov ↓ Blood Ceramide nih.gov |
GUDCA also interacts with the Takeda G protein-coupled receptor 5 (TGR5), also known as G protein-coupled bile acid receptor 1 (GPBAR1). nih.govmedchemexpress.com TGR5 is a cell surface receptor expressed in various tissues, including the liver, intestine, and adipose tissue, and is involved in regulating energy and glucose metabolism. wikipedia.orggenecards.org
Activation of TGR5 by bile acids typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP). medchemexpress.comwikipedia.org This signaling cascade can influence a range of cellular processes. For instance, TGR5 activation in intestinal L-cells promotes the secretion of glucagon-like peptide-1 (GLP-1), a hormone that enhances glucose-dependent insulin (B600854) secretion. wikipedia.org
Research indicates that GUDCA can activate TGR5 expression. nih.gov One study found that GUDCA treatment in db/db mice, a model for type 2 diabetes, activated TGR5 mRNA expression in white adipose tissue and promoted white fat thermogenesis. nih.gov TGR5 activation is also linked to the suppression of inflammatory responses in macrophages by inhibiting the production of pro-inflammatory cytokines like TNF-alpha and IL-12. novartis.com
| Receptor | GUDCA's Effect | Downstream Pathway | Key Outcomes |
| TGR5/GPBAR1 | Agonism/Activation nih.gov | ↑ cAMP Production wikipedia.org ↑ GLP-1 Secretion wikipedia.org | ↑ Adipose Tissue Thermogenesis nih.gov Regulation of Glucose Homeostasis genecards.org Anti-inflammatory Effects novartis.com |
Emerging evidence highlights a role for conjugated bile acids in modulating the Sphingosine-1-Phosphate Receptor 2 (S1PR2) signaling pathway. nih.gov S1PR2 is a G protein-coupled receptor activated by the bioactive lipid sphingosine-1-phosphate (S1P), which is involved in diverse cellular processes, including lipid metabolism. nih.gov
Studies have shown that conjugated bile acids can activate S1PR2, leading to the activation and upregulation of nuclear sphingosine (B13886) kinase 2 (SphK2). nih.gov This enzyme increases the levels of S1P within the nucleus. Nuclear S1P can then influence gene expression by inhibiting histone deacetylases (HDACs), leading to increased histone acetylation and the upregulation of genes involved in lipid and sterol metabolism. nih.gov While direct studies on GUDCA are limited, the established role of other conjugated bile acids, such as taurocholic acid (TCA), in this pathway suggests a potential mechanism for GUDCA. nih.gov This signaling axis, involving S1PR2/ERK1/2, has also been implicated in mediating inflammatory responses. nih.gov
Non-Receptor-Mediated Cellular Effects
Beyond receptor interactions, GUDCA exerts significant effects through direct biophysical interactions with cellular and organellar membranes.
A key characteristic of GUDCA's parent compound, UDCA, is its ability to protect cell membranes from damage caused by more hydrophobic and toxic bile acids like deoxycholate (DCA) and chenodeoxycholate (CDCA). nih.govnih.gov This cytoprotective effect is a cornerstone of its therapeutic action in cholestatic liver diseases.
The mechanism of cytoprotection is closely linked to the cholesterol content of the cell membrane. nih.gov Research using synthetic phospholipid liposomes has demonstrated that UDCA effectively prevents membrane damage from toxic bile acids, but only when cholesterol is present in the membrane. nih.gov In the absence of cholesterol, UDCA can paradoxically enhance the damaging effects of other bile acids. nih.gov This suggests that UDCA incorporates into the phospholipid bilayer, altering its physical properties in a cholesterol-dependent manner to increase its resistance to the detergent-like actions of toxic bile salts. nih.gov This stabilization helps prevent the loss of membrane integrity and the leakage of cellular enzymes. nih.gov
Mitochondria are central to cellular bioenergetics, producing the majority of cellular ATP through oxidative phosphorylation and playing a critical role in apoptosis. nih.govnih.gov The influence of bile acids on mitochondrial function is a critical determinant of cell fate. Hydrophobic bile acids can induce mitochondrial damage, leading to the release of pro-apoptotic factors like cytochrome c.
In contrast, hydrophilic bile acids such as UDCA and its conjugates like GUDCA are known to have anti-apoptotic and neuroprotective effects, which are partly mediated by their direct action on mitochondria. nih.govnih.gov UDCA has been shown to stabilize mitochondrial membranes and prevent the mitochondrial permeability transition (MPT), a key event in the initiation of apoptosis. By preserving mitochondrial integrity, GUDCA can help maintain cellular bioenergetics and prevent the activation of the cell death cascade. This mitochondrial-protective effect is crucial for its role in mitigating cellular stress and promoting cell survival in various pathological conditions. mdpi.com
Direct Influence on Mitochondrial Function and Bioenergetics
Regulation of Mitochondrial Membrane Potential
The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and function. Some bile acids have been shown to influence this potential, with cytotoxic bile acids often leading to its dissipation and subsequent apoptosis. In contrast, cytoprotective bile acids like ursodeoxycholic acid (UDCA) and its conjugated form, GUDCA, are suggested to stabilize the mitochondrial transmembrane potential. researchgate.net
While direct studies on GUDCA sodium salt's effect on mitochondrial membrane potential are part of a broader understanding of bile acid toxicology, the protective nature of its parent compound, UDCA, suggests a similar mechanism. For instance, studies have shown that while cytotoxic bile acids can impair mitochondrial bioenergetics, the presence of GUDCA can counteract these effects. researchgate.net High salt concentrations, in general, have been observed to reduce mitochondrial membrane potential, but the specific action of the GUDCA sodium salt within this context requires further elucidation. nih.gov In experimental models of mitochondrial stress, such as those with defective respiratory chains, depolarization of the mitochondrial membrane potential is a key pathological event. nih.govmdpi.com The ability of certain bile acids to maintain this potential is therefore a crucial aspect of their cytoprotective function.
Modulation of Mitochondrial Permeability Transition Pore
The mitochondrial permeability transition pore (MPTP) is a non-specific channel in the inner mitochondrial membrane. nih.gov Its prolonged opening can lead to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and ultimately, cell death. The regulation of the MPTP is a key target for therapeutic interventions in various diseases.
Cytotoxic bile acids can induce the mitochondrial permeability transition (MPT), a critical event in bile acid-induced apoptosis. researchgate.net This process is often preceded by changes in the mitochondrial outer membrane. researchgate.net The modulation of the MPTP is influenced by various factors, including the redox state of pyridine (B92270) nucleotides and specific dithiol groups within the pore's structure. nih.gov Oxidative stress can lower the voltage threshold for MPTP opening, making the cell more susceptible to its deleterious effects. nih.gov While direct evidence for GUDCA sodium salt's interaction with the MPTP is still emerging, the known protective effects of the ursodeoxycholate moiety suggest a role in inhibiting MPTP opening, thereby preserving mitochondrial integrity and preventing cell death. researchgate.net
Effects on Mitochondrial Respiration and ATP Production
Mitochondrial respiration and the subsequent production of ATP are fundamental for cellular energy homeostasis. High concentrations of extracellular sodium have been shown to inhibit mitochondrial respiration, affecting the electron transport chain and reducing both oxygen consumption and ATP production. nih.gov This effect appears to be independent of the cell's polarization status. nih.gov
Defects in the mitochondrial respiratory chain, such as mutations in the F1F0-ATPase (complex V), can block ATP synthesis and lead to severe cellular dysfunction. nih.govmdpi.com In such scenarios, cells become more vulnerable to stressors like high glucose, which can further enhance the production of mitochondrial reactive oxygen species (mROS). nih.govmdpi.com The role of GUDCA sodium salt in this context is of significant interest. While general high salt conditions can be detrimental to mitochondrial respiration, the specific effects of this bile acid salt may differ due to the biological activities of the GUDCA molecule. The ability of GUDCA to counteract cellular stress suggests it may have a stabilizing effect on mitochondrial respiration and ATP production, although more direct research is needed to confirm this.
Alleviation of Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, lipid biosynthesis, and calcium storage. nih.gov Disruption of these functions leads to ER stress, a condition implicated in various metabolic disorders. nih.govnih.gov
GUDCA has been identified as a molecule that can alleviate ER stress. nih.govnih.gov In studies involving high-fat diet-fed mice, GUDCA treatment was shown to decrease ER stress in the liver. nih.gov Furthermore, in vitro experiments have demonstrated that GUDCA can reduce palmitic acid-induced ER stress and subsequent apoptosis. nih.gov The mechanism of ER stress alleviation by GUDCA is linked to its ability to enhance the adaptive capacity of the ER. nih.gov This is a significant finding, as chronic ER stress is a key pathogenic factor in conditions like insulin resistance and hepatic steatosis. nih.govnih.gov
| Condition | Effect of GUDCA | Key Findings | References |
|---|---|---|---|
| High-Fat Diet-Induced Metabolic Disorders | Alleviates ER stress in the liver. | GUDCA treatment in mice led to a reduction in ER stress markers. | nih.gov |
| Palmitic Acid-Induced Cellular Stress | Reduces ER stress and apoptosis. | In vitro, GUDCA protected cells from the detrimental effects of palmitic acid. | nih.gov |
| General ER Dysfunction | Enhances the adaptive capacity of the ER. | GUDCA acts as a chemical chaperone to improve ER function. | nih.gov |
Stabilization of Intracellular Calcium Homeostasis
Intracellular calcium (Ca2+) is a ubiquitous second messenger that regulates numerous cellular processes. nih.govmdpi.com Dysregulation of Ca2+ homeostasis, particularly mitochondrial Ca2+ overload, can trigger the production of reactive oxygen species and lead to cell death. nih.govmdpi.com
GUDCA has been shown to play a role in stabilizing intracellular calcium homeostasis. nih.gov In vitro studies have demonstrated that GUDCA can stabilize calcium levels in the face of cellular stress. nih.gov This is in contrast to its parent compound, UDCA, which in some experimental settings has been observed to increase intracellular Ca2+ concentrations by releasing it from intracellular stores. nih.gov The stabilizing effect of GUDCA on calcium homeostasis is likely a key component of its cytoprotective and ER stress-alleviating properties. By preventing drastic fluctuations in intracellular calcium, GUDCA helps to maintain cellular integrity and function.
Regulation of Gene Expression and Transcriptional Networks
GUDCA also exerts its biological effects by modulating the expression of key genes involved in various metabolic pathways, including bile acid homeostasis.
Influence on Genes Related to Bile Acid Homeostasis (e.g., CYP7A1, CYP8B1, CYP27A1, CYP7B1)
The synthesis of bile acids from cholesterol is a complex process regulated by a network of enzymes. The classical pathway is initiated by cholesterol 7α-hydroxylase (CYP7A1), while the alternative pathway begins with sterol 27-hydroxylase (CYP27A1). nih.govnih.gov Other key enzymes include sterol 12α-hydroxylase (CYP8B1), which is involved in cholic acid synthesis, and 25-hydroxycholesterol (B127956) 7-alpha-hydroxylase (CYP7B1) in the alternative pathway. nih.gov
The expression of these genes is tightly regulated, in part through a negative feedback mechanism involving the farnesoid X receptor (FXR). nih.govnih.gov For instance, activation of FXR typically leads to the suppression of CYP7A1 expression. nih.gov
Studies in mouse models with knockouts of Cyp7a1 and Cyp27a1 have provided significant insights into the regulation of these pathways. nih.govnih.gov In Cyp27a1 knockout mice, for example, the expression of Cyp7a1 is induced, likely as a compensatory mechanism for the reduced bile acid pool. nih.gov Conversely, treatment with an FXR agonist can suppress Cyp7a1 and Cyp8b1 expression. nih.gov
| Gene | Function in Bile Acid Synthesis | Regulatory Notes | References |
|---|---|---|---|
| CYP7A1 | Rate-limiting enzyme in the classical pathway. | Negatively regulated by FXR activation. Induced in Cyp27a1 knockout models. | nih.govnih.gov |
| CYP8B1 | Involved in cholic acid synthesis. | Suppressed by FXR activation. | nih.gov |
| CYP27A1 | Initiates the alternative pathway of bile acid synthesis. | Its knockout leads to compensatory induction of Cyp7a1. | nih.govnih.gov |
| CYP7B1 | Active in the alternative pathway. | Part of the complex enzymatic cascade for bile acid production. | nih.gov |
Modulation of Lipid and Glucose Metabolism-Related Gene Expression
Glycoursodeoxycholic acid (GUDCA) has been shown to influence the expression of genes involved in both lipid and glucose metabolism, playing a role in regulating these critical physiological processes. Research indicates that GUDCA can modulate key signaling pathways and transcription factors that govern metabolic homeostasis.
One of the primary mechanisms through which GUDCA exerts its effects is by interacting with the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism. cell-stress.com Activation of FXR by bile acids can influence the expression of numerous genes involved in these pathways. cell-stress.com For instance, supplementation with GUDCA has been found to inhibit the intestinal FXR axis, which in turn can lead to reduced blood ceramide levels. nih.gov
In the context of lipid metabolism, GUDCA has been observed to affect genes related to lipogenesis and lipid storage. Studies have shown that GUDCA treatment can suppress the expression of lipogenic genes such as sterol regulatory element-binding protein 1 (SREBP1). mdpi.com SREBP-1 is a major transcription factor that controls the expression of enzymes required for fatty acid and cholesterol synthesis. mdpi.com By downregulating SREBP1, GUDCA can help to reduce de novo lipogenesis. Furthermore, GUDCA has been shown to downregulate the expression of CD36, a fatty acid translocase involved in the uptake of fatty acids by cells. mdpi.com
Table 1: Impact of Glycoursodeoxycholic Acid on Lipid and Glucose Metabolism-Related Gene Expression
| Target Gene/Protein | Effect of GUDCA | Metabolic Process |
|---|---|---|
| Farnesoid X Receptor (FXR) | Inhibition (intestinal) | Bile Acid, Lipid, and Glucose Metabolism |
| Sterol Regulatory Element-Binding Protein 1 (SREBP1) | Suppression | Lipogenesis |
| CD36 | Suppression | Fatty Acid Uptake |
| Takeda G-protein-coupled receptor 5 (TGR5) | Activation | Thermogenesis, Glucolipid Metabolism |
| Uncoupling Protein 1 (UCP-1) | Upregulation | Thermogenesis |
Impact on Inflammatory and Immune Response Genes
Glycoursodeoxycholic acid sodium salt can modulate the expression of genes involved in inflammatory and immune responses. This modulation is a key aspect of its protective effects in various cellular and disease models. High concentrations of sodium chloride have been shown to promote the differentiation of T helper (Th) lymphocytes towards a pro-inflammatory Th17 phenotype. nih.govnih.gov This process is mediated by the serum- and glucocorticoid-induced kinase 1 (SGK1). nih.gov
One of the central pathways influenced by GUDCA is the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov In certain contexts, bile salts can activate NF-κB, leading to the expression of anti-apoptotic genes and promoting cell survival. nih.gov For example, the conjugated bile salt taurodeoxycholate (B1243834) (TDCA) has been shown to induce NF-κB activation, which in turn increases resistance to apoptosis in intestinal epithelial cells. nih.gov This effect is mediated, at least in part, by the NF-κB-dependent induction of the X-linked inhibitor of apoptosis protein (XIAP). nih.gov
Furthermore, the immunomodulatory effects of sodium can be seen in its influence on various immune cells. High salt conditions can disrupt the suppressive activity of regulatory T cells (Tregs) and promote a shift towards pro-inflammatory Th1 and Th17 phenotypes. researchgate.net This suggests that the sodium component of glycoursodeoxycholic acid sodium salt could potentially influence the expression of genes that govern the differentiation and function of these immune cell populations.
Activation of Antioxidant Defense Pathways (e.g., Nrf2 signaling)
Glycoursodeoxycholic acid sodium salt contributes to cellular protection by activating key antioxidant defense pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that plays a central role in the cellular response to oxidative stress by regulating the expression of a battery of antioxidant and detoxifying enzymes. nih.govelsevierpure.comnih.gov
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. nih.govmdpi.com However, in the presence of oxidative or electrophilic stress, Nrf2 is released from KEAP1 and translocates to the nucleus. nih.govmdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. nih.govnih.gov
The activation of the Nrf2/ARE pathway leads to the upregulation of several protective enzymes, including:
Heme oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties. nih.gov
NAD(P)H quinone dehydrogenase 1 (NQO1): An enzyme that detoxifies quinones and reduces oxidative stress. elsevierpure.com
Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. nih.gov
Research has shown that compounds that can induce the Nrf2 signaling pathway can enhance cellular antioxidant capacity and protect against oxidative damage. nih.gov For instance, some phytochemicals have been demonstrated to synergistically activate the Nrf2 pathway in the presence of oxidative stress, leading to increased expression of phase 2/antioxidant enzymes. nih.gov
Modulation of Key Cellular Processes
Anti-Apoptotic and Anti-Necroptotic Mechanisms
Glycoursodeoxycholic acid (GUDCA) exerts significant protective effects by modulating key cellular death pathways, specifically apoptosis and necroptosis.
Anti-Apoptotic Mechanisms:
Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. GUDCA has been shown to inhibit apoptosis through several mechanisms. One key target is the mitochondrial pathway of apoptosis. GUDCA can prevent the release of cytochrome c from the mitochondria, a critical step in the activation of caspases, the executioners of apoptosis. medchemexpress.com By stabilizing the mitochondrial membrane, GUDCA prevents the initiation of the caspase cascade.
Furthermore, GUDCA can influence the expression of proteins belonging to the Bcl-2 family, which are key regulators of apoptosis. It can promote the expression of anti-apoptotic proteins while inhibiting pro-apoptotic ones. Another important anti-apoptotic mechanism involves the activation of survival signaling pathways. For instance, some bile acids can activate the NF-κB signaling pathway, which upregulates the expression of anti-apoptotic proteins like the X-linked inhibitor of apoptosis protein (XIAP). nih.gov
Anti-Necroptotic Mechanisms:
Necroptosis is a form of programmed necrosis that is executed independently of caspases. It is often triggered by death receptor signaling, such as the tumor necrosis factor receptor (TNFR). The key mediators of necroptosis are receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome. researchgate.net
GUDCA has been shown to interfere with the formation and activation of the necrosome. By inhibiting the interaction between RIPK1 and RIPK3, GUDCA can block the downstream signaling events that lead to plasma membrane rupture and cell death. This anti-necroptotic function is crucial in inflammatory conditions where necroptosis contributes to tissue damage. The ability of GUDCA to inhibit both apoptosis and necroptosis underscores its potent cytoprotective properties. nih.gov
Autophagy Regulation
Glycoursodeoxycholic acid (GUDCA) has been shown to modulate autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in various diseases.
Research indicates that some bile acids can impact autophagy. For instance, glycochenodeoxycholic acid (GCDCA), a structurally related bile acid, has been found to reduce the number of LC3 puncta, which are markers of autophagosome formation. caymanchem.com This suggests that certain bile acids might inhibit autophagy. In contrast, under conditions of cellular stress, such as in cholestatic liver injury, there is an accumulation of bile acids which can lead to defective autophagic clearance. nih.gov This impaired autophagy is characterized by the accumulation of p62 and ubiquitinated proteins, contributing to liver injury. nih.gov
The regulation of autophagy is complex and can be influenced by various cellular signals. For example, starvation is a potent inducer of autophagy, which helps to provide energy and essential molecules for cell survival. nih.gov Autophagy is also crucial for removing damaged organelles, such as mitochondria (a process known as mitophagy), thereby preventing the accumulation of reactive oxygen species and subsequent cellular damage. nih.gov The precise mechanisms by which GUDCA regulates autophagy are still under investigation, but it is likely that it interacts with key regulatory pathways that control the initiation and progression of the autophagic process.
Mitigation of Oxidative Stress and Reactive Oxygen Species (ROS) Production
Glycoursodeoxycholic acid sodium salt plays a significant role in mitigating oxidative stress and reducing the production of reactive oxygen species (ROS). Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. Excessive ROS can damage cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and death. mdpi.com
GUDCA helps to alleviate oxidative stress through multiple mechanisms. A primary mechanism is the activation of the Nrf2 antioxidant response pathway, as detailed in section 5.3.4. This leads to the increased synthesis of antioxidant enzymes that directly neutralize ROS. nih.gov
Furthermore, GUDCA can directly scavenge free radicals. Its chemical structure allows it to interact with and neutralize ROS, thereby preventing them from causing cellular damage. This direct antioxidant activity complements its effects on antioxidant enzyme expression.
Another important aspect of GUDCA's action is its ability to protect mitochondria, the primary source of cellular ROS. By stabilizing mitochondrial membranes and improving mitochondrial function, GUDCA reduces the leakage of electrons from the electron transport chain, which is a major source of superoxide (B77818) radical production. medchemexpress.com By preserving mitochondrial integrity, GUDCA helps to maintain cellular energy production while minimizing the generation of harmful ROS. The overproduction of ROS is a common feature of salt stress in various biological systems. frontiersin.orgsemanticscholar.org
Suppression of Diacylglycerol Kinases Activity in Platelets
A key molecular mechanism of Glycoursodeoxycholic acid (GUDCA) involves its interaction with intracellular signaling pathways in platelets, specifically through the suppression of diacylglycerol kinase (DGK) activity. ahajournals.org DGKs are enzymes that phosphorylate diacylglycerol (DAG) to form phosphatidic acid (PA), thereby acting as crucial regulators of the balance between these two lipid second messengers. ahajournals.orgmdpi.com The DAG pathway is integral to platelet activation, leading to aggregation and secretion. researchgate.net
Recent research has identified GUDCA as a potent inhibitor of DGK activity within platelets. ahajournals.org Mechanistically, GUDCA's suppression of DGKs leads to a significant reduction in the production of PA. ahajournals.orgresearchgate.net This is noteworthy because PA itself is a signaling molecule that can activate downstream pathways, such as the mTOR (mammalian target of rapamycin) pathway. ahajournals.org
These findings establish that GUDCA reduces platelet hyperreactivity by directly inhibiting DGK activity, thereby altering the intracellular lipid messenger profile and suppressing downstream signaling cascades. ahajournals.orgnih.gov
| Compound/Agent | Target Enzyme | Effect on Enzyme Activity | Downstream Effect | Citation |
| Glycoursodeoxycholic Acid (GUDCA) | Diacylglycerol Kinases (DGKs) | Significant inhibition (diminished activity by 78.57% in one study). | Reduced production of phosphatidic acid (PA); Decreased mTOR phosphorylation. | ahajournals.org |
| R59949 (DGK Inhibitor) | Diacylglycerol Kinases (DGKs) | Inhibition (used as a positive control). | Elimination of thrombin-induced PA production. | ahajournals.org |
| Thrombin | N/A (Platelet Agonist) | Induces platelet activation. | Elevated levels of phosphatidic acid (PA). | ahajournals.org |
Structure Activity Relationship Studies and Synthetic Analogues of Glycoursodeoxycholic Acid Sodium Salt
Systematic Chemical Modifications and Their Biological Activity
The core structure of GUDCA, consisting of the steroid nucleus, the glycine (B1666218) conjugate at the C-24 side chain, and the hydroxyl groups at positions 3α and 7β, offers multiple sites for chemical modification. Research into these modifications aims to understand their impact on physicochemical properties and biological actions, such as receptor activation and metabolic stability.
Modifications often focus on the steroid nucleus or the side chain. Studies on ursodeoxycholic acid (UDCA), the unconjugated form of GUDCA, have shown that even minor changes can significantly alter biological behavior. For instance, modifying the side chain can prevent 7-dehydroxylation by intestinal bacteria, a common metabolic pathway for bile acids. This enhances the bioavailability of the compound. nih.gov
One area of investigation involves creating "pseudoconjugated" analogs by esterifying the side chain or amidating it with amino acids other than glycine or taurine (B1682933). These modifications can influence the molecule's hydrophilicity and critical micellar concentration (CMC), properties vital for its function. nih.gov Research has shown that analogs that resist deconjugation by enzymes are also resistant to 7-dehydroxylation. nih.gov
Furthermore, combining the bile acid scaffold with other chemical moieties has been explored. For example, derivatives of UDCA have been synthesized by linking them with phenolic or benzyl (B1604629) methanol (B129727) derivatives to evaluate their activity in colon cancer cell lines. nih.govrsc.org These studies help to build a comprehensive SAR profile, guiding the development of more potent or targeted research compounds.
| Modification Type | Structural Change Example | Observed Biological/Physicochemical Effect | Reference |
|---|---|---|---|
| Side Chain Modification (Steric/Electronic Hindrance) | Introduction of a cyclopropane (B1198618) ring on the side chain | Slower kinetics of deconjugation and 7-dehydroxylation by intestinal bacteria. | nih.gov |
| "Pseudoconjugation" | Esterification or amidation with alternative amino acids | Maintained CMC values similar to natural analogs but altered hydrophobicity. Prevention of deconjugation also prevented 7-dehydroxylation. | nih.gov |
| Hybridization | Combination of UDCA with phenolic or benzyl methanol derivatives | Evaluated for anti-tumor activities, demonstrating the potential to create derivatives with novel biological profiles. | nih.govrsc.org |
| Acetoacetate (B1235776) Hybrid | Regioselective acetoacetylation at the 3α-hydroxyl group | Creates a new synthetic scaffold for further reactions, such as the Biginelli reaction, to produce complex dihydropyrimidinone derivatives. | mdpi.com |
Stereochemical Influences on Receptor Binding and Signaling
Stereochemistry—the three-dimensional arrangement of atoms—is a critical determinant of how GUDCA interacts with biological receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled receptor TGR5. The specific orientation of the hydroxyl groups on the steroid nucleus is particularly important.
GUDCA is the 7β-epimer of glycochenodeoxycholic acid (GCDCA), which has its hydroxyl group at the 7α position. This seemingly small difference in the spatial orientation of the C-7 hydroxyl group is profound. While GCDCA is a potent agonist for the nuclear receptor FXR, GUDCA is a known FXR antagonist. nih.gov This antagonistic activity is central to many of its biological effects. The epimerization of the 7α-hydroxyl group to the 7β-position, which converts GCDCA to GUDCA, is carried out by intestinal bacteria. nih.gov
The binding of bile acids to receptors like FXR causes conformational changes in the receptor's ligand-binding domain, which in turn recruits co-activator or co-repressor proteins to modulate gene transcription. nih.govnih.gov The stereochemistry of the ligand dictates the nature of this conformational change. The β-orientation of the hydroxyl group at C-7 in GUDCA prevents the receptor from adopting the active conformation that would be induced by an agonist like GCDCA.
Studies on various bile acids have consistently shown that the position and stereochemistry of hydroxyl groups are key to receptor interaction. For example, nearly all primary bile acids possess a 7α-hydroxyl group, making the 7β-hydroxyl of UDCA and GUDCA a notable exception and crucial to its distinct biological profile. nih.gov
| Compound | Key Stereochemical Feature | Receptor Interaction (FXR) | Reference |
|---|---|---|---|
| Glycoursodeoxycholic Acid (GUDCA) | 7β-hydroxyl group | Antagonist | nih.gov |
| Glycochenodeoxycholic Acid (GCDCA) | 7α-hydroxyl group | Agonist | nih.gov |
Development of Probes and Reporter Molecules for Mechanistic Studies
To elucidate the complex mechanisms through which GUDCA acts within a cell, researchers develop specialized probes and reporter molecules. These tools are designed to track the molecule's distribution, identify its binding partners, or quantify its effects.
One common approach is fluorescent labeling, where a fluorescent molecule (fluorophore) is chemically attached to the bile acid. While direct fluorescent labeling of GUDCA is not widely documented in the provided sources, the methodology has been successfully applied to similar molecules. For example, ursolic acid, a triterpenoid, was labeled with fluorescein (B123965) isothiocyanate (FITC) to visualize its penetration and localization within cells using confocal microscopy. nih.gov This technique allows for real-time tracking of the compound's journey to its intracellular targets. A similar strategy could be applied to GUDCA to study its cellular uptake and trafficking.
Another form of reporter system involves enzymatic assays that produce a fluorescent signal. A method for determining the concentration of UDCA (and its glycine and taurine conjugates like GUDCA) in serum has been developed using the enzyme 7β-hydroxysteroid dehydrogenase (7β-HSD). nih.gov In this assay, the enzyme specifically converts the 7β-hydroxyl group of UDCA into a 7-oxo group, simultaneously reducing NADP+ to NADPH. The NADPH produced is fluorescent and can be measured, providing a quantitative readout of the amount of GUDCA present. nih.gov This enzymatic reaction acts as a reporter system for the presence and quantity of the target molecule.
These molecular tools are invaluable for mechanistic studies, enabling researchers to move beyond measuring downstream effects and directly observe the molecular interactions of GUDCA within a biological system.
Synthesis and Characterization of Novel Glycoursodeoxycholic Acid Derivatives for Research Purposes
The creation of novel GUDCA derivatives is essential for probing structure-activity relationships and developing new research tools. The synthesis typically starts with a more abundant natural bile acid, like cholic acid (CA), or from plant-derived sterols. d-nb.infobeilstein-journals.orgnih.gov
A common synthetic pathway to UDCA (the precursor to GUDCA) involves starting with cholic acid. This multi-step process requires the dehydroxylation at the C-12 position and the epimerization of the 7α-hydroxyl group to the desired 7β-configuration. d-nb.infobeilstein-journals.org This epimerization is often achieved through an oxidation-reduction sequence: the 7α-hydroxyl is first oxidized to a 7-keto intermediate, which is then stereoselectively reduced to the 7β-hydroxyl. d-nb.info
Once UDCA is synthesized, it can be conjugated with glycine to form GUDCA. This is typically an amidation reaction where the carboxylic acid of UDCA is activated and then reacted with glycine or a glycine ester. frontiersin.org A one-pot method has been described where UDCA and glycine ethyl ester hydrochloride are reacted using a condensing agent to simplify the process. frontiersin.org Another approach is the mixed anhydride (B1165640) method, which involves reacting the bile acid with ethyl chloroformate to form a highly reactive intermediate that then reacts with the glycine ester. frontiersin.org
Recently, enzymatic methods have been employed to create novel derivatives with high selectivity. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been used to selectively catalyze the transesterification of methyl acetoacetate with UDCA, yielding 3α-acetoacetoxy UDCA. mdpi.com This derivative can then serve as a scaffold for further, more complex syntheses, such as multicomponent reactions to create dihydropyrimidinone-UDCA hybrids. mdpi.com
| Starting Material | Key Synthetic Steps | Final Product Type | Reference |
|---|---|---|---|
| Cholic Acid (CA) | Dehydroxylation at C-12; Oxidation of 7α-OH to 7-keto; Stereoselective reduction to 7β-OH. | Ursodeoxycholic Acid (UDCA) | d-nb.infobeilstein-journals.org |
| Dehydroepiandrosterone (DHEA) | Mistunobu reaction; Regioselective allyl oxidation. | Ursodeoxycholic Acid (UDCA) | nih.gov |
| Bisnoralcohol (BA) (from plant sterols) | Side-chain selective oxidation; Horner–Wadsworth–Emmons reaction; Allylic oxidation; One-pot reduction and hydrolysis. | Ursodeoxycholic Acid (UDCA) | nih.govmdpi.com |
| Ursodeoxycholic Acid (UDCA) | One-pot condensation with glycine ethyl ester hydrochloride. | Glycoursodeoxycholic Acid (GUDCA) | frontiersin.org |
| Ursodeoxycholic Acid (UDCA) | Enzymatic (CAL-B) transesterification with methyl acetoacetate. | 3α-acetoacetoxy UDCA (a novel derivative) | mdpi.com |
Interactions of Glycoursodeoxycholic Acid Sodium Salt with Other Biological Entities
Cross-Talk with Other Endogenous Bile Acid Species
One of the key mechanisms through which GUDCA exerts its influence is by acting as an antagonist of the farnesoid X receptor (FXR) in the intestine. figshare.com FXR is a nuclear receptor that plays a central role in regulating bile acid synthesis in the liver. By inhibiting intestinal FXR activation, GUDCA can modulate the feedback loops that control the production of primary bile acids, such as cholic acid and chenodeoxycholic acid. figshare.com
Furthermore, studies in animal models have demonstrated that the administration of GUDCA can lead to alterations in the levels of other bile acid species. For instance, in db/db mice, a model for type 2 diabetes, GUDCA treatment resulted in elevated levels of taurolithocholic acid (TLCA). nih.govresearchgate.netnih.govnih.gov This alteration in the bile acid profile is significant as different bile acids have distinct signaling properties and metabolic effects. The increase in TLCA, for example, has been associated with the activation of the G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5), which is involved in regulating energy metabolism. nih.govresearchgate.netnih.gov
The dynamic interplay between GUDCA and other bile acids is crucial for maintaining metabolic health. Dysregulation in this crosstalk has been implicated in the pathophysiology of various metabolic diseases. figshare.com The ability of GUDCA to modulate the bile acid pool highlights its potential as a signaling molecule with broad physiological impacts.
Table 1: Effects of GUDCA Administration on Other Bile Acid Species in a Murine Model
| Bile Acid Species | Observed Change upon GUDCA Administration | Potential Mechanistic Implication |
| Taurolithocholic acid (TLCA) | Increased levels | Activation of TGR5 signaling pathway |
Influence on Gut Microbiota Composition and Function (Mechanistic Aspects)
GUDCA significantly influences the composition and metabolic activity of the gut microbiota, which in turn plays a critical role in host metabolism and physiology. This bidirectional relationship between GUDCA and the gut microbiome is a key area of research for understanding its health effects.
Studies have shown that GUDCA can positively regulate the gut microbiota by altering the bile acid metabolism, which in turn shapes the microbial community. nih.govresearchgate.netnih.govnih.gov A notable finding is that GUDCA administration in mice leads to an increased abundance of the bacterial species Bacteroides vulgatus. nih.govresearchgate.netnih.gov This shift in the microbiota composition is not merely a correlation but is linked to functional changes in host metabolism.
The mechanistic link between GUDCA, Bacteroides vulgatus, and host physiology involves the previously mentioned increase in TLCA. The elevated levels of TLCA, driven by GUDCA, are associated with the increased abundance of B. vulgatus. nih.govresearchgate.net This particular bacterial species is known to possess bile salt hydrolase (BSH) activity, which is essential for the deconjugation of bile acids, a critical step in their transformation by the gut microbiota. nih.gov
The downstream effects of this GUDCA-mediated microbial shift include the activation of the TGR5 receptor in adipose tissue. nih.govresearchgate.netnih.gov The activation of TGR5 by TLCA leads to the upregulation of uncoupling protein 1 (UCP-1), resulting in increased thermogenesis in white adipose tissue. nih.govresearchgate.netnih.gov This cascade of events illustrates a clear mechanistic pathway through which GUDCA, by modulating the gut microbiota, can influence host energy expenditure and metabolism. nih.govresearchgate.net
Table 2: Influence of GUDCA on Gut Microbiota and Associated Functional Outcomes
| Parameter | Effect of GUDCA | Mechanistic Link |
| Gut Microbiota Composition | Increased abundance of Bacteroides vulgatus | Alteration of bile acid metabolism |
| Bile Acid Metabolism | Increased levels of Taurolithocholic acid (TLCA) | GUDCA administration |
| Host Receptor Activation | Activation of TGR5 in adipose tissue | Increased TLCA levels |
| Metabolic Function | Increased thermogenesis in white adipose tissue | Upregulation of UCP-1 |
Modulation of Nutrient Absorption and Transport Mechanisms (Mechanistic Insights)
Bile acids, including GUDCA, are fundamentally important for the digestion and absorption of dietary lipids and fat-soluble vitamins. nih.govphysoc.org They act as physiological detergents, emulsifying fats into smaller particles and forming mixed micelles, which facilitates their absorption in the small intestine. physoc.org
While the general role of bile acids in fat absorption is well-established, specific mechanistic insights into how GUDCA modulates the absorption and transport of other nutrients are an area of ongoing investigation. Research suggests that GUDCA can influence glucose homeostasis, which may be partly attributable to its effects on nutrient transport mechanisms in the intestine. For instance, studies in high-fat diet-fed mice have shown that GUDCA treatment improves glucose tolerance and insulin (B600854) sensitivity. nih.gov This suggests a potential modulation of intestinal glucose absorption or transport, although the direct molecular targets have yet to be fully elucidated.
The interaction of GUDCA with key receptors such as FXR and TGR5 also has implications for nutrient metabolism. The antagonism of intestinal FXR by GUDCA can influence the expression of genes involved in nutrient transport and metabolism. figshare.com Similarly, the activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a role in glucose regulation. nih.gov
It is important to note that the effects of GUDCA on nutrient absorption are likely to be complex and context-dependent, involving both direct interactions with transport proteins and indirect effects mediated by changes in gut microbiota and host signaling pathways.
Interactions with Drug Metabolizing Enzymes and Transporters (Mechanistic Studies in Models)
GUDCA has been shown to interact with various drug-metabolizing enzymes and transporters, which can have significant implications for the pharmacokinetics and pharmacodynamics of co-administered drugs. These interactions are primarily studied in in vitro and animal models to elucidate the underlying mechanisms.
One area of focus has been the interaction of GUDCA with ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which are involved in the efflux of a wide range of xenobiotics from cells. Some studies have indicated that certain glycine-conjugated bile acids can inhibit P-gp-mediated transport. This could potentially lead to increased intracellular concentrations of drugs that are substrates of P-gp. The parent compound of GUDCA, ursodeoxycholic acid (UDCA), has been shown to have only modest effects on P-gp. nih.govnih.gov
GUDCA has also been identified as an inhibitor of the organic anion transporter 2 (OAT2), a member of the solute carrier (SLC) transporter family. OAT2 is expressed in the liver and kidney and is involved in the transport of various endogenous and exogenous organic anions. Inhibition of OAT2 by GUDCA could affect the disposition of drugs that are substrates for this transporter.
Regarding drug-metabolizing enzymes, the influence of GUDCA on the cytochrome P450 (CYP) enzyme system is of particular interest. While direct evidence for GUDCA is still emerging, studies on the taurine-conjugated form, tauroursodeoxycholic acid (TUDCA), and the unconjugated form, UDCA, have shown that they can induce the expression of CYP3A1/2 in murine models. This induction could potentially enhance the metabolism of drugs that are substrates for these enzymes. Conversely, UDCA has been reported to have no detectable effects on the pharmacokinetics of the CYP3A4 substrate midazolam in humans. nih.govnih.gov
Table 3: Summary of GUDCA's Interactions with Drug Metabolizing Enzymes and Transporters in Model Systems
| Enzyme/Transporter | Interaction with GUDCA or Related Bile Acids | Model System | Potential Consequence |
| P-glycoprotein (P-gp) | Inhibition by some glycine-conjugated bile acids; modest effect by UDCA | In vitro cell lines | Increased intracellular concentration of P-gp substrates |
| Organic Anion Transporter 2 (OAT2) | Inhibition of uptake activity | In vitro | Altered disposition of OAT2 substrates |
| Cytochrome P450 3A1/2 (CYP3A1/2) | Induction by TUDCA and UDCA | Murine models | Enhanced metabolism of CYP3A1/2 substrates |
| Cytochrome P450 3A4 (CYP3A4) | No detectable effect on midazolam pharmacokinetics by UDCA | Human studies | Unlikely to have a significant clinical impact on CYP3A4 activity |
Emerging Research Directions and Unexplored Avenues for Glycoursodeoxycholic Acid Sodium Salt
Application of Systems Biology and Omics Approaches
The advent of systems biology and "omics" technologies—metabolomics, proteomics, and transcriptomics—has revolutionized the study of bile acids, including Glycoursodeoxycholic acid sodium salt. These approaches allow for a holistic understanding of the intricate molecular networks influenced by GUDCA.
Proteomics: By studying the entire complement of proteins in a cell or organism, proteomics can identify the protein targets and signaling pathways directly or indirectly modulated by GUDCA. Research in this area can elucidate the molecular machinery through which GUDCA exerts its effects. For example, proteomics can be used to identify changes in the expression of key enzymes and transporters involved in bile acid synthesis and transport in response to GUDCA.
Transcriptomics: This approach analyzes the complete set of RNA transcripts in a cell, providing insights into the genes that are activated or repressed by GUDCA. Transcriptomic analyses have revealed that bile acids can regulate the expression of genes involved in their own synthesis and transport, as well as genes related to inflammation, and lipid and glucose homeostasis. mdpi.commdpi.com For example, some bile acids have been shown to transactivate the apical sodium-dependent bile acid transporter (ASBT) gene. nih.gov
Integrated multi-omics approaches, combining data from metabolomics, proteomics, and transcriptomics, are particularly powerful. spandidos-publications.comnih.gov They provide a more complete picture of the biological system's response to GUDCA, from gene expression to protein function and metabolic output. spandidos-publications.comnih.gov
Advanced Imaging Techniques to Study Cellular Distribution and Action
Understanding where and how Glycoursodeoxycholic acid sodium salt acts within a cell is crucial to deciphering its mechanisms of action. Advanced imaging techniques are providing unprecedented insights into the subcellular localization and dynamics of bile acids.
Fluorescent Probes and Super-Resolution Microscopy: The development of fluorescently labeled bile acid analogs allows for their visualization within living cells. explorationpub.com Techniques like Förster Resonance Energy Transfer (FRET)-based biosensors can monitor intracellular bile acid dynamics in real-time. nih.gov Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of conventional microscopy, enabling the visualization of bile acid distribution at the nanoscale. nih.gov These methods can reveal with high precision where GUDCA accumulates within cellular compartments, such as the nucleus or mitochondria, and how it interacts with specific proteins.
Mass Spectrometry Imaging (MSI): This label-free technique allows for the spatial mapping of bile acids and other molecules directly in tissue sections. MSI can provide valuable information on the distribution of GUDCA in different organs and tissues, helping to correlate its localization with specific physiological or pathological states.
These advanced imaging modalities are instrumental in moving from a systemic to a cellular and even subcellular understanding of GUDCA's function.
Identification of Novel Mechanistic Roles in Non-Hepatic Tissues
While the liver is the primary site of bile acid synthesis, recent research has unveiled the significant roles of bile acids, including Glycoursodeoxycholic acid sodium salt, in various non-hepatic tissues.
Intestinal Health: GUDCA plays a role in regulating gut microbiota and has been shown to influence the composition of the gut microbiome. nih.gov A study demonstrated that GUDCA treatment in mice with type 2 diabetes led to an increase in the abundance of Bacteroides vulgatus. nih.gov This modulation of the gut microbiome can have far-reaching effects on host metabolism and immunity.
Neurological Function: Emerging evidence suggests that bile acids can cross the blood-brain barrier and exert effects within the central nervous system. respubjournals.com Some studies have explored the neuroprotective potential of bile acids in models of neurodegenerative diseases. For instance, glycoursodeoxycholic acid (GUDCA) has been shown to reduce apoptosis in a cellular model of amyotrophic lateral sclerosis (ALS). nih.gov Furthermore, a study identified GUDCA as part of a panel of blood-based biomarkers that could predict the onset of Alzheimer's disease or amnestic mild cognitive impairment. frontiersin.org
Cardiovascular System: The influence of bile acids on lipid and glucose metabolism has implications for cardiovascular health. By activating receptors like TGR5, GUDCA can influence energy expenditure and inflammation, which are key factors in cardiovascular diseases. nih.gov
The following table summarizes some of the key research findings on the effects of GUDCA in non-hepatic tissues:
| Tissue/System | Research Finding | Reference |
| Intestine | Modulates gut microbiota composition, increasing Bacteroides vulgatus in a mouse model of T2DM. | nih.gov |
| Nervous System | Demonstrated anti-apoptotic effects in a cellular model of ALS. | nih.gov |
| Nervous System | Identified as a potential biomarker for predicting the onset of Alzheimer's disease. | frontiersin.org |
Integration of Computational Modeling and In Silico Approaches for Mechanism Prediction
Computational modeling and in silico approaches are becoming increasingly valuable for predicting the mechanisms of action of bile acids like Glycoursodeoxycholic acid sodium salt and for identifying new therapeutic targets.
Molecular Dynamics (MD) Simulations: MD simulations can provide detailed, atomistic-level insights into how GUDCA interacts with its protein targets, such as nuclear receptors and transporters. nih.gov These simulations can help to understand the structural basis of binding and activation, guiding the design of new molecules with improved efficacy.
Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features required for a molecule to interact with a specific target, pharmacophore models can be used to screen large databases of compounds to identify new potential drugs. This approach has been used to identify novel inhibitors of the Na+-dependent taurocholate cotransporting polypeptide (NTCP). oup.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, untested compounds and to optimize the structure of existing ones.
In silico simulations of digestion processes are also being developed to better understand the bioaccessibility of nutrients and drugs, where bile acids play a critical role. nih.gov These computational tools, when integrated with experimental data from omics and imaging studies, can significantly accelerate the pace of research and discovery in the field of bile acid signaling.
Conclusion and Future Perspectives in Glycoursodeoxycholic Acid Sodium Salt Research
Synthesis of Key Mechanistic Discoveries and Contributions to Bile Acid Biology
Glycoursodeoxycholic acid (GUDCA), the glycine-conjugated form of ursodeoxycholic acid (UDCA), is a secondary bile acid primarily formed through the action of gut microbiota. nih.gov Its role in bile acid biology extends far beyond simple lipid digestion, with research uncovering a range of protective and signaling functions.
Key mechanistic discoveries have established GUDCA as a multifaceted molecule. It demonstrates potent antioxidant properties, protecting cells from damage induced by unconjugated bilirubin (B190676) and reducing inflammatory cytokines. nih.gov This protective effect is partly achieved by inhibiting cytochrome C oxidase and preventing metabolic alterations that can lead to cell death. nih.gov In the context of metabolic diseases, GUDCA has been shown to ameliorate conditions such as type 2 diabetes (T2DM) and metabolic-associated fatty liver disease (MAFLD). mit.edunih.gov Its contributions here are linked to several actions: inhibiting endoplasmic reticulum (ER) stress, reducing apoptosis, and improving insulin (B600854) resistance and hepatic steatosis. mit.edunih.gov
A pivotal area of discovery is GUDCA's interaction with key bile acid receptors and the gut microbiota. It has been identified as an antagonist of the farnesoid X receptor (FXR) in the intestine. nih.gov By inhibiting FXR, GUDCA can influence the synthesis and circulation of other bile acids. Concurrently, some studies suggest GUDCA activates the G-protein-coupled bile acid receptor (TGR5) in adipose tissue. nih.govnih.gov This activation promotes thermogenesis in white adipose tissue, providing another avenue for its positive metabolic effects. nih.govdrugtargetreview.com The relationship between GUDCA and the gut microbiome is bidirectional; GUDCA can modulate the microbial composition, for instance by increasing the abundance of beneficial bacteria like Akkermansia muciniphila in colitis models and Bacteroides vulgatus in diabetes models, while the microbiota itself is responsible for producing GUDCA's precursor, UDCA. nih.govnih.gov
Furthermore, GUDCA plays a role in maintaining cholesterol homeostasis and has been found to inhibit the formation of foam cells, a key process in the development of atherosclerosis. ahajournals.org Its neuroprotective capabilities have also been noted, with studies showing it can protect the blood-brain barrier from damage. nih.govresearchgate.net
Table 1: Key Mechanistic Discoveries of Glycoursodeoxycholic Acid
Remaining Gaps in Fundamental Understanding and Mechanistic Elucidation
Despite significant progress, critical gaps remain in the fundamental understanding of GUDCA. A major area of uncertainty is the precise, context-dependent interplay between its effects on FXR and TGR5. Some studies identify GUDCA as a potent intestinal FXR antagonist with no effect on TGR5, while others propose its benefits are mediated through TGR5 activation. nih.govnih.gov This discrepancy suggests that its receptor activity may be tissue-specific or dependent on the local metabolic environment, a complexity that is not yet fully understood. The downstream signaling cascades following receptor interaction in various cell types require more detailed mapping.
Another significant gap is the translation of findings from animal models to human physiology. mit.edunih.gov Much of the detailed mechanistic work has been conducted in mice, and it remains unclear whether the specific gut microbiota alterations observed—such as the increase in Bacteroides vulgatus—mediate the same effects in humans. nih.govahajournals.org The significant failure rate of translating therapies from animal models to human clinical success underscores the need for caution and further validation. nih.gov Differences in diet, genetics, and baseline microbiome composition could lead to different outcomes. nih.gov Studies have already shown that diet can impact the absorption of GUDCA's precursor, UDCA, highlighting one of many variables.
The role of GUDCA in inhibiting ER stress is promising, yet the broader effects of the UDCA family of bile acids on this pathway are not entirely consistent, warranting a more granular investigation into how GUDCA specifically achieves this effect and under which pathological conditions it is most relevant. nih.gov Finally, while the link between GUDCA and improved metabolic health is established in preclinical models, the causal role of the gut microbiota in this effect is not definitively proven. ahajournals.org It is still unknown if the improved microbial conditions are a cause or a consequence of GUDCA's metabolic benefits. ahajournals.org
Future Directions for Academic Research and Hypothesis Generation in Relevant Biological Systems
Future academic research on GUDCA is poised to move in several exciting directions, building directly on the identified gaps. A primary focus should be on elucidating the dual signaling through FXR and TGR5.
Key Research Hypotheses:
Hypothesis: The therapeutic effects of GUDCA on metabolic diseases are mediated by a novel "gut-fat" axis, where GUDCA-induced changes in gut microbiota (specifically B. vulgatus) lead to increased levels of other bile acids like Taurolithocholic acid (TLCA), which in turn activate TGR5 in adipose tissue to promote thermogenesis and improve systemic glucose metabolism. nih.govmdpi.com Testing this hypothesis would require germ-free mouse models colonized with specific bacteria and fecal microbiota transplantation studies. nih.govahajournals.org
Hypothesis: GUDCA's function as an intestinal FXR antagonist is its primary mechanism for improving hepatic steatosis, as blocking intestinal FXR signaling is known to alter hepatic lipid metabolism and reduce ceramide levels. nih.govnih.gov This could be investigated using tissue-specific FXR knockout mice.
Hypothesis: The neuroprotective effects of GUDCA are mediated through direct inhibition of microglial activation via the TGR5/cAMP/NF-κB signaling pathway, independent of its effects on peripheral metabolism. researchgate.netmdpi.com This could be explored using primary microglia cultures and animal models of neuroinflammatory diseases.
Future Research in Relevant Biological Systems:
Metabolic-Associated Fatty Liver Disease (MAFLD) and Type 2 Diabetes (T2DM): Human clinical trials are the essential next step to validate the promising preclinical data. nih.gov These studies should be designed to not only measure clinical endpoints like insulin sensitivity and hepatic fat content but also to perform deep metabolic and microbiome profiling to translate the mechanistic findings from animal models. nih.govnih.gov
Atherosclerosis: Research should focus on confirming the causal role of the gut microbiota in GUDCA's protective effects against atherosclerosis. ahajournals.org Studies could investigate whether GUDCA supplementation can regress existing atherosclerotic plaques in advanced animal models.
Neurodegenerative and Neuroinflammatory Disorders: Given its ability to protect the blood-brain barrier and its potential anti-inflammatory effects in the central nervous system, GUDCA should be investigated as a potential therapeutic agent in models of diseases like Parkinson's, Alzheimer's, or multiple sclerosis. researchgate.net
Ultimately, future research must bridge the gap between animal models and human disease by designing translational studies that can confirm mechanisms and efficacy in patients. nih.govnih.gov This will pave the way for potentially harnessing GUDCA as a targeted therapy for a range of metabolic and inflammatory conditions.
Q & A
Q. What are the recommended methodologies for synthesizing and purifying GUDCA-Na in laboratory settings?
GUDCA-Na is synthesized via conjugation of ursodeoxycholic acid with glycine, followed by sodium salt formation. Key steps include:
- Glycine Conjugation : Use carbodiimide-based coupling agents (e.g., EDC or DCC) to activate the carboxylic acid group of ursodeoxycholic acid, enabling amide bond formation with glycine .
- Salt Formation : React the glycine-conjugated product with sodium hydroxide in a methanol-water solvent system to ensure complete neutralization and crystallization .
- Purification : Employ reverse-phase HPLC with C18 columns and a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% formic acid to achieve ≥98% purity. Validate purity via mass spectrometry (e.g., METLIN ID: 57909) and nuclear magnetic resonance (NMR) .
Q. How can researchers quantify GUDCA-Na in biological matrices, and what are the critical validation parameters?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification:
- Sample Preparation : Extract bile acids from serum or liver tissue using solid-phase extraction (SPE) with C18 cartridges and methanol elution .
- Chromatography : Use a Zorbax Eclipse Plus C18 column (2.1 × 100 mm, 1.8 µm) with a gradient of 0.1% formic acid in water and acetonitrile. Retention time for GUDCA-Na is typically ~8.2 minutes .
- Mass Detection : Monitor the precursor ion [M-H]⁻ at m/z 448.3 and product ions at m/z 74.1 (glycine fragment) and 391.2 (dehydrated parent ion). Validate linearity (1–500 ng/mL), intra-day precision (<10% RSD), and recovery (>85%) .
Advanced Research Questions
Q. How does GUDCA-Na modulate lipid metabolism in nonalcoholic fatty liver disease (NAFLD) models, and what experimental designs address mechanistic contradictions?
GUDCA-Na improves hepatic steatosis by activating SIRT1/PGC1α, enhancing fatty acid β-oxidation. However, contradictory data exist:
- In Vivo Models : In high-fat diet (HFD)-induced NAFLD mice, GUDCA-Na reduces liver triglycerides (TG) by 40% and serum ALT by 35% via upregulation of PPARγ . Contrastingly, in post-TIPS (transjugular intrahepatic portosystemic shunt) patients, peripheral GUDCA-Na levels decrease, suggesting context-dependent regulation .
- Resolving Contradictions : Use isotopic tracing (e.g., [²H₄]-GUDCA-Na) to differentiate endogenous vs. exogenous contributions . Pair transcriptomic (RNA-seq) and metabolomic (LC-MS) profiling to identify tissue-specific pathways .
Q. What analytical strategies distinguish GUDCA-Na from structurally similar bile acids in complex biological samples?
Key strategies include:
- Ion Mobility Spectrometry (IMS) : Differentiate isomers (e.g., GUDCA-Na vs. glycochenodeoxycholic acid) via collision cross-section (CCS) values. GUDCA-Na has a CCS of 220 Ų vs. 215 Ų for GCDCA .
- Multi-reaction Monitoring (MRM) : Use unique ion transitions (e.g., m/z 448.3 → 74.1 for GUDCA-Na vs. m/z 448.3 → 80.1 for tauro-ursodeoxycholic acid) .
- Sulfation Analysis : For sulfated derivatives (e.g., GUDCA-3-sulfate), employ negative-ion mode MS/MS with a sulfate-specific fragment at m/z 97 .
Q. How do species-specific differences in bile acid metabolism impact the translational relevance of GUDCA-Na studies?
Rodents lack the ortholog of human FXRβ, altering bile acid receptor interactions:
- In Vitro Models : Use human hepatocyte cell lines (e.g., HepG2) transfected with FXRα to study GUDCA-Na’s inhibition of CYP7A1, a rate-limiting enzyme in bile acid synthesis .
- In Vivo Translation : Cross-validate findings in humanized mice (e.g., FXRα transgenic) and human clinical cohorts. For example, GUDCA-Na’s anti-inflammatory effects in mice correlate with reduced IL-6 in NAFLD patients (−25%, p < 0.01) .
Q. What are the critical considerations for designing dose-response studies with GUDCA-Na in metabolic disorder models?
- Dose Range : Optimize using pharmacokinetic oral bioavailability in rodents is ~50% with a half-life of 4–6 hours. Effective doses range from 50 mg/kg (mice) to 300 mg/kg (rats) .
- Endpoint Selection : Include biomarkers like serum bile acid profiles (e.g., GUDCA-Na/TCA ratio) and hepatic gene expression (e.g., SHP, FGF19) .
- Controlled Variables : Standardize diet (e.g., HFD vs. chow), gut microbiota (via co-housing or antibiotics), and circadian sampling to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
